molecular formula C27H28N2O2S B3018252 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 681279-59-4

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3018252
CAS No.: 681279-59-4
M. Wt: 444.59
InChI Key: UBLOLWWBMXTZGZ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and bases like lutidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, thereby preventing cell division and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is unique due to the combination of its indole core, sulfanyl group, and acetamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c1-4-31-23-13-11-22(12-14-23)28-27(30)18-32-26-17-29(25-8-6-5-7-24(25)26)16-21-15-19(2)9-10-20(21)3/h5-15,17H,4,16,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOLWWBMXTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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